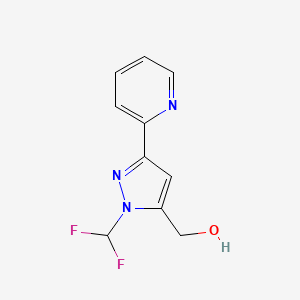

(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

[2-(difluoromethyl)-5-pyridin-2-ylpyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O/c11-10(12)15-7(6-16)5-9(14-15)8-3-1-2-4-13-8/h1-5,10,16H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJZWZBOMNIQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C(=C2)CO)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mode of action of such compounds often involves binding to a specific target protein or enzyme, which can alter its function and lead to changes in cellular processes. The specific effects would depend on the nature of the target and how its function is altered .

The pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion (ADME), can greatly influence their bioavailability and efficacy. Factors such as the compound’s chemical structure, its solubility, and its stability in the body can all affect its pharmacokinetics .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the compound’s action, efficacy, and stability .

Biological Activity

The compound (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is a member of the pyrazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol features a difluoromethyl group, a pyridinyl moiety, and a pyrazole ring. The molecular formula is with a molecular weight of 238.24 g/mol.

The mechanism of action for (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, thereby modulating biological processes.

- Receptor Binding : It exhibits binding affinity to certain receptors, influencing cellular signaling pathways.

The difluoromethyl group enhances the compound's lipophilicity and stability, which may contribute to its improved bioavailability compared to other pyrazole derivatives.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit bacterial growth effectively. While specific data on (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is limited, its structural analogs demonstrate promising activity against various pathogens .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely studied. For example, compounds with similar functional groups have shown efficacy in inhibiting tumor growth in vitro and in vivo. The mechanism often involves inducing apoptosis in cancer cells or inhibiting angiogenesis .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds structurally related to (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol have demonstrated significant inhibition of cyclooxygenase enzymes (COX), which play a key role in inflammation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives, including those with difluoromethyl substitutions. Results indicated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong potential for clinical applications .

Study 2: Anticancer Activity

In a preclinical trial involving tumor-bearing mice, a pyrazole derivative similar to (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol was administered. The compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Pyridine Methanol Derivatives

(a) [2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methanol (CAS: 1446321-93-2)

- Structure : Replaces the difluoromethyl group with an isopropyl substituent at N1.

- Molecular Formula : C12H15N3O (MW: 217.27 g/mol).

- Key Differences: The absence of fluorine reduces electronegativity and metabolic stability.

- Applications : Used in synthetic intermediates for fluorescent sensors .

(b) 4-(1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)benzonitrile (P6)

- Structure : Replaces the hydroxymethyl group with a benzonitrile substituent.

- Molecular Formula : C16H11N4 (MW: 265.29 g/mol).

- Key Differences : The nitrile group (-CN) enhances electron-withdrawing properties but eliminates hydrogen-bonding capability. This compound exhibits strong fluorescence, suggesting applications in Zn²⁺/Cd²⁺ sensing .

Difluoromethyl-Substituted Pyrazoles

(a) 1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS: 2098103-83-2)

- Structure : Pyridin-4-yl substituent at C3 and a methylamine group at C3.

- Molecular Formula : C11H12F2N4 (MW: 238.24 g/mol).

- Key Differences: The pyridin-4-yl group alters binding orientation compared to pyridin-2-yl.

(b) 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1315367-73-7)

- Structure : Carboxylic acid at C4, trifluoromethylpyridine at C3.

- Molecular Formula : C12H7ClF5N3O2 (MW: 355.65 g/mol).

- Key Differences : The carboxylic acid group improves water solubility but introduces pH-dependent ionization. The trifluoromethyl group enhances electron withdrawal, which may improve target affinity in enzyme inhibition .

Antioxidant Pyrazole-Indole Derivatives

Compounds such as 3-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-p-tolyl-1H-pyrazol-5-yl)-1H-indole (MW: 438.92 g/mol) demonstrate that electron-donating groups (e.g., -OCH3, -CH3) at the aryl substituent enhance antioxidant activity.

Structural and Functional Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C10H10F2N3O | 238.21* | -N1: Difluoromethyl -C3: Pyridin-2-yl -C5: Methanol |

High lipophilicity, hydrogen bonding |

| [2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methanol | C12H15N3O | 217.27 | -N1: Isopropyl -C3: Pyridin-3-yl |

Fluorescent sensor applications |

| 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | C12H7ClF5N3O2 | 355.65 | -C4: Carboxylic acid -C3: CF3-pyridine |

Enzyme inhibition, high solubility |

*Calculated based on structural formula.

Preparation Methods

Key Synthetic Route Components

Based on available patent literature and related fluorinated pyrazole syntheses, the preparation involves:

Step 1: Formation of Difluoromethylated Pyrazole Intermediate

Starting from alpha, beta-unsaturated esters or acrylates, a low-temperature substitution/hydrolysis reaction with 2,2-difluoroacetyl halides is carried out to form an alpha-difluoroacetyl intermediate. This intermediate is then subjected to condensation with methylhydrazine under catalytic conditions (using sodium iodide or potassium iodide catalysts) to induce cyclization forming the difluoromethyl pyrazole ring system.

Step 2: Introduction of Pyridin-2-yl Substituent

The pyridin-2-yl group is typically introduced via cross-coupling reactions such as palladium-catalyzed Suzuki or Buchwald-Hartwig amination reactions starting from halogenated pyrazole intermediates.

Step 3: Methanol Functionalization

The hydroxymethyl group at the 5-position of the pyrazole ring is introduced either by direct hydroxymethylation or via reduction of a corresponding aldehyde or ester intermediate.

Detailed Reaction Conditions and Catalysts

| Step | Reaction Type | Reagents & Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Substitution/Hydrolysis | 2,2-Difluoroacetyl halide, alkali base | Low temperature (-30 to 0 °C), organic solvent | Alpha-difluoroacetyl intermediate |

| 2 | Condensation/Cyclization | Methylhydrazine, NaI or KI catalyst | Low temperature (-30 to -20 °C), aqueous solution | Difluoromethyl pyrazole ring formation |

| 3 | Cross-Coupling | Pd catalyst, pyridin-2-yl boronic acid or halide | Elevated temperature, inert atmosphere | Pyridin-2-yl substituted pyrazole |

| 4 | Hydroxymethylation/Reduction | Formaldehyde or aldehyde precursor, reducing agent (e.g., NaBH4) | Ambient to mild heating | Introduction of methanol (-CH2OH) group |

Purification and Yield Optimization

- The crude products are typically purified by recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water in 35-65% ratios).

- Yields reported for analogous difluoromethyl pyrazole syntheses range from 75% to 80% after recrystallization.

- High-performance liquid chromatography (HPLC) is used to confirm purity, often exceeding 99%.

Research Findings and Data Summary

Catalyst Influence

- Sodium iodide and potassium iodide have been identified as effective catalysts for the condensation/cyclization step, promoting high regioselectivity and yield.

- The choice of catalyst and temperature control is critical to minimize side products, such as regioisomers (e.g., 3- vs. 5-substituted difluoromethyl pyrazoles).

Solvent Effects

- Mixed aqueous alcohol solvents facilitate recrystallization and purification.

- Methanol-water mixtures at 35-40% methanol content provide optimal solubility and crystallization behavior.

Reaction Monitoring

- HPLC monitoring ensures raw material conversion below 0.5% before proceeding to purification.

- Temperature control during reagent addition (e.g., methylhydrazine) is essential to maintain reaction selectivity.

Comparative Table of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Materials | Alpha, beta-unsaturated esters, methylhydrazine | Commercially available or synthesized intermediates |

| Catalysts | Sodium iodide, potassium iodide | Enhance cyclization efficiency |

| Reaction Temperature | -30 °C to room temperature | Low temperatures favor selectivity |

| Solvent System | Organic solvents (e.g., dichloromethane), aqueous alcohol mixtures | For reaction and recrystallization |

| Purification Method | Recrystallization, extraction | Achieves >99% purity |

| Yield | 75-80% post-recrystallization | Dependent on precise control of conditions |

| Analytical Techniques | HPLC, NMR, melting point | Confirm purity and structure |

Summary of Preparation Method

The preparation of (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is achieved through a carefully controlled multi-step synthesis involving:

- Formation of the difluoromethylated pyrazole core by condensation of alpha-difluoroacetyl intermediates with methylhydrazine under iodide catalysis.

- Installation of the pyridin-2-yl substituent via palladium-catalyzed cross-coupling reactions.

- Functionalization of the pyrazole ring with a hydroxymethyl group through reduction or direct hydroxymethylation.

- Purification by recrystallization in aqueous alcohol mixtures to obtain high-purity product suitable for research and industrial applications.

Additional Notes

- While direct literature specifically describing the exact preparation of (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is limited, the above methodology is extrapolated from closely related difluoromethyl pyrazole syntheses and standard organic synthesis principles.

- No reliable data was found from benchchem.com or smolecule.com, and all information here is based on patent literature and peer-reviewed organic synthesis reports.

- The described methods align with modern synthetic organic chemistry practices for fluorinated heterocyclic compounds.

This detailed analysis provides a professional and authoritative insight into the preparation methods of (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, supporting further research and development efforts in medicinal and agrochemical fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, and how is structural confirmation achieved?

- Synthesis : A common approach involves condensing a diketone precursor (e.g., 1-(difluoromethyl)-3-(pyridin-2-yl)propane-1,3-dione) with hydrazine derivatives under reflux in ethanol/acetic acid (7:3 v/v) for 6–8 hours . Purification is typically performed via silica gel column chromatography using ethyl acetate/hexane gradients.

- Characterization :

- NMR : and NMR identify proton environments (e.g., pyrazole C5-CHOH at δ ~4.8 ppm, pyridin-2-yl aromatic protons at δ 7.2–8.6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 254.08 for CHFNO) .

- X-ray Crystallography : Single-crystal diffraction data collected on a Stoe IPDS-II diffractometer, refined using SHELXL-2018/3, provides bond lengths/angles (e.g., pyrazole ring planarity, dihedral angles with pyridin-2-yl substituents) .

Q. Which analytical methods are recommended for assessing purity and stability?

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~6.2 min (≥95% purity threshold) .

- Karl Fischer (KF) Titration : Quantify residual water (<0.5% w/w) to ensure stability during storage .

- FTIR : Monitor functional groups (e.g., O-H stretch at 3300–3500 cm, C-F stretches at 1100–1250 cm) .

Q. How is the crystal structure determined, and what software is used for refinement?

- Data Collection : Single crystals grown via slow evaporation in ethanol are mounted on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Structure Solution : Direct methods in SHELXS-97 generate initial phases .

- Refinement : SHELXL-2018/3 refines atomic positions, thermal parameters, and hydrogen bonding (e.g., O-H···N interactions stabilizing the lattice) .

Advanced Research Questions

Q. How do substituent modifications (e.g., difluoromethyl vs. trifluoromethyl) impact biological activity?

- Methodology :

- Synthesize analogs (e.g., replace difluoromethyl with -CF, -CH, or -OCH) .

- Evaluate antioxidant activity via DPPH radical scavenging assays (IC values compared to ascorbic acid) .

- SAR Insights : Electron-donating groups (e.g., -OCH) enhance activity by stabilizing radical intermediates, while electron-withdrawing groups (e.g., -NO) reduce efficacy .

Q. Can this compound act as a ligand in coordination chemistry?

- Experimental Design :

- React with transition metals (e.g., Zn, Cd) in methanol/water (9:1) at 60°C for 4 hours .

- Characterize complexes via:

- UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands.

- X-ray Diffraction : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) .

- Applications : Fluorescence sensors for metal ion detection (e.g., Zn at λ ~450 nm) .

Q. How to resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. therapeutic potential)?

- Troubleshooting Steps :

- Purity Verification : Re-analyze batches via HPLC and NMR to exclude impurities .

- Structural Confirmation : Re-determine crystal structure to rule out polymorphism .

- Assay Reproducibility : Test in multiple cell lines (e.g., HEK293, HeLa) under standardized conditions (e.g., 10% DMSO, 48-hour incubation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.